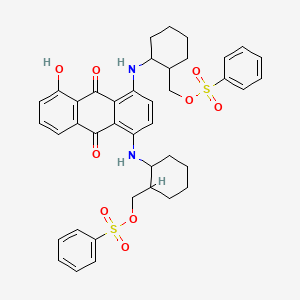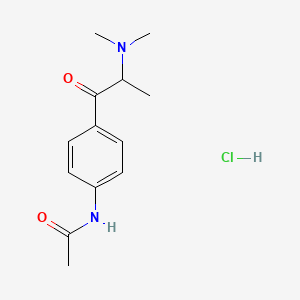
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide is a synthetic organic compound belonging to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of Substituents: The dimethyl groups at positions 4 and 5 can be introduced through alkylation reactions using appropriate alkyl halides.
Amidation: The carboxamide group is introduced by reacting the isoxazole carboxylic acid with 2,6-dimethylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch Processing: Using large reactors to carry out the reactions in a stepwise manner.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-4,5-dimethyl-3-isoxazolecarboxamide: Lacks the N-(2,6-dimethylphenyl) group.
N-(2,6-Dimethylphenyl)-3-isoxazolecarboxamide: Lacks the 4,5-dihydro-4,5-dimethyl groups.
Uniqueness
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide is unique due to the presence of both the dimethyl groups and the N-(2,6-dimethylphenyl) group, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
130402-93-6 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-4,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-8-6-5-7-9(2)12(8)15-14(17)13-10(3)11(4)18-16-13/h5-7,10-11H,1-4H3,(H,15,17) |
Clé InChI |
QRFYGTRSBAYBIW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(ON=C1C(=O)NC2=C(C=CC=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


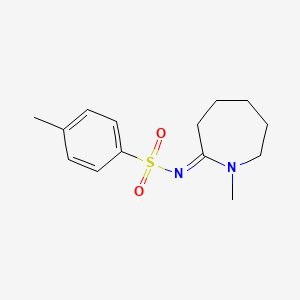
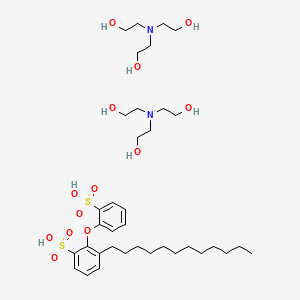
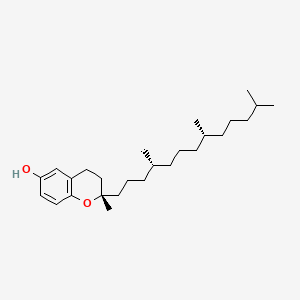
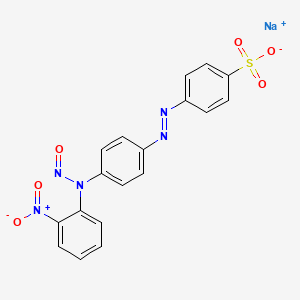
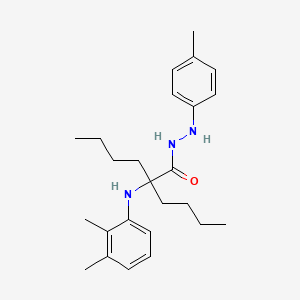
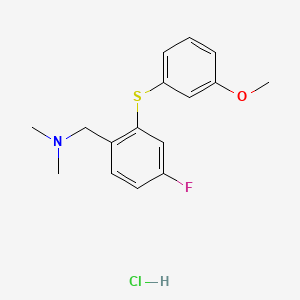
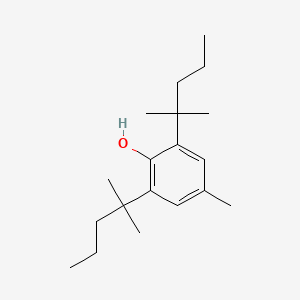
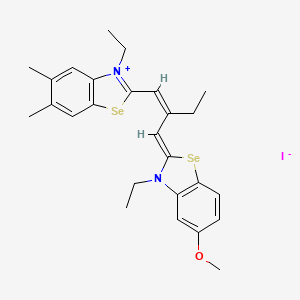

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12740460.png)
